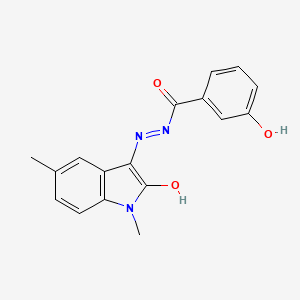

![molecular formula C16H16N2O3S B5677000 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5677000.png)

N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group. Benzenesulfonamides have diverse applications in the field of chemistry and biochemistry, including their use in the synthesis of various pharmaceuticals and as ligands in metal coordination (Jacobs, Chan, & O'Connor, 2013).

Synthesis Analysis

The synthesis of this compound involves several steps, typically starting from basic sulfonamide compounds. Modifications to the core structure can be made to enhance certain properties. For example, the introduction of chlorinated pyrrolidinone groups has been explored in similar compounds, demonstrating the versatility of this class of compounds (Balandis et al., 2020).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including this compound, often features interesting intermolecular interactions such as hydrogen bonding and π-π interactions. These interactions contribute to the compound's stability and reactivity (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Benzenesulfonamides can participate in a variety of chemical reactions, including oxidative cross-coupling, which is a method for creating carbon-carbon bonds, a fundamental step in organic synthesis (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998). This highlights the reactive nature and utility of these compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of benzenesulfonamides like this compound are influenced by their molecular structure. Factors such as hydrogen bonding, crystal packing, and molecular conformation play a significant role in determining their physical characteristics (Główka, Olubek, & Olczak, 1995).

Chemical Properties Analysis

The chemical properties of this compound are shaped by the presence of the sulfonamide group. This group is known for its reactivity and ability to form hydrogen bonds, influencing the compound's behavior in chemical reactions and its interaction with other molecules (Ito, Kakehi, Matsuno, & Yoshida, 1980).

Mechanism of Action

Target of Action

Similar compounds have been found to target microtubules .

Mode of Action

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide interacts with its targets by docking to the colchicine-binding site (C-BS) on microtubules . This interaction causes microtubule depolymerisation .

Biochemical Pathways

The compound affects the microtubule dynamics, a crucial pathway in cell division and intracellular transport . By causing microtubule depolymerisation, it disrupts these processes, leading to cell cycle arrest in the G2/M phase .

Pharmacokinetics

The compound’s physicochemical properties calculated using the swissadme algorithm show that it is a promising antimicrotubule agent .

Result of Action

The compound exhibits antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . It also blocks cell cycle progression in the G2/M phase .

Action Environment

The compound exhibits weak or no toxicity toward chick embryos , suggesting that it may have a favorable safety profile.

Future Directions

The future directions in the research of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,17H,5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODPWUVKGBLVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxypropanoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5676923.png)

![8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676925.png)

![(4aS*,8aS*)-2-(cyclobutylcarbonyl)-7-[(3-methylisoxazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5676941.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(5-methyl-2H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5676968.png)

![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5676972.png)

![1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5676976.png)

![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-3-methylimidazolidin-2-one](/img/structure/B5676983.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-methoxybenzyl)piperidine](/img/structure/B5676984.png)

![1-[(5-methyl-2-furyl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5676991.png)

![N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5677016.png)

![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)